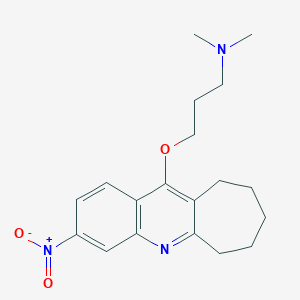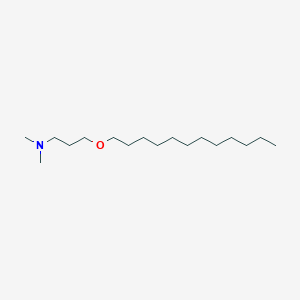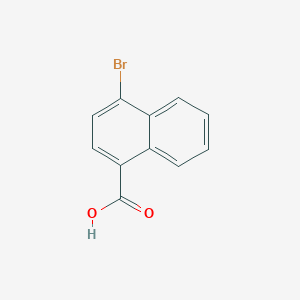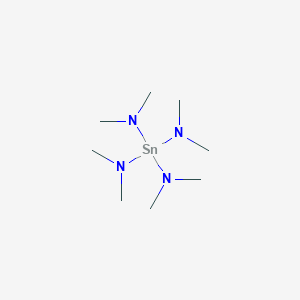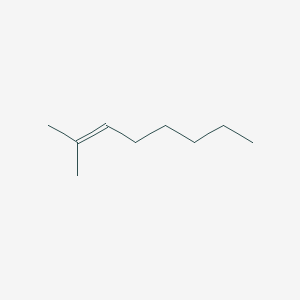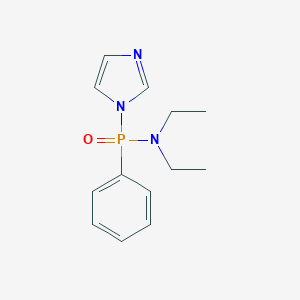
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide, also known as DIPPFA, is a chemical compound with potential applications in scientific research. It is a phosphinic amide that has been synthesized and studied for its unique properties and potential uses in various fields.
Mecanismo De Acción
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide acts as a competitive inhibitor of the vesicular glutamate transporter, binding to the active site of the protein and preventing the release of glutamate. This mechanism of action has been studied using various techniques, including electrophysiology and fluorescence imaging.
Efectos Bioquímicos Y Fisiológicos
The inhibition of the vesicular glutamate transporter by N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been shown to have various biochemical and physiological effects. These include changes in synaptic transmission and plasticity, as well as alterations in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide in lab experiments is its selectivity for the vesicular glutamate transporter, which allows for specific targeting of glutamate release. However, one limitation is its potential toxicity and effects on other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for the study of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide and its applications in scientific research. These include further investigation of its mechanism of action and effects on synaptic transmission and plasticity, as well as its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the development of more selective and potent inhibitors of the vesicular glutamate transporter could lead to further advances in the field.
Métodos De Síntesis
The synthesis of N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide involves the reaction of imidazole with diethyl phosphite and phenyl isocyanate in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular glutamate transporter, which is involved in the release of glutamate, an important neurotransmitter in the brain. This inhibition can lead to a decrease in glutamate release and subsequent effects on synaptic transmission and plasticity.
Propiedades
Número CAS |
15493-49-9 |
|---|---|
Nombre del producto |
N,N-Diethyl-P-imidazol-1-yl-P-phenyl-phosphinic amide |
Fórmula molecular |
C13H18N3OP |
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C13H18N3OP/c1-3-15(4-2)18(17,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clave InChI |
CDLPAPNLFRHDNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2 |
SMILES canónico |
CCN(CC)P(=O)(C1=CC=CC=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



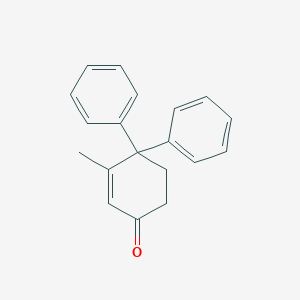
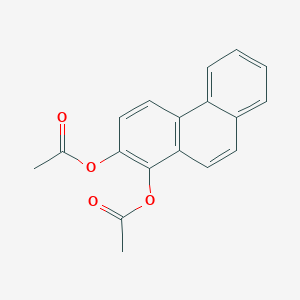

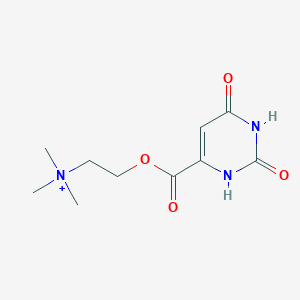
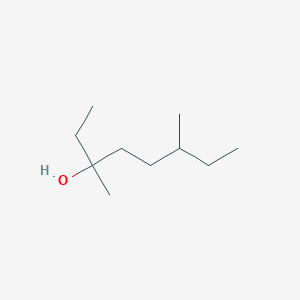
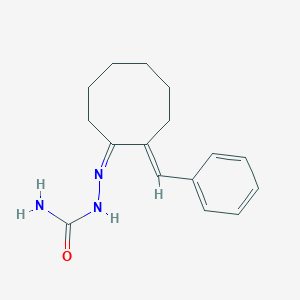
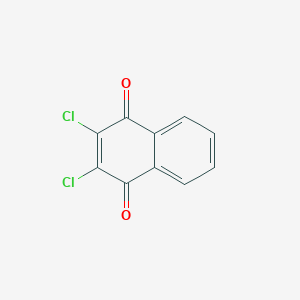
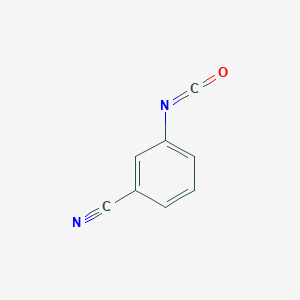
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
